molecular formula C12H11F2N3O B14788901 1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

Cat. No.: B14788901
M. Wt: 251.23 g/mol
InChI Key: QANJLSHZDUOBBP-MYIOLCAUSA-N
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Description

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole is a chemical compound with the molecular formula C12H11F2N3O and a molecular weight of 251.23 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole involves several steps. One common method includes the reaction of (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl with 1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as methylene chloride and a base like triethylamine. The reaction mixture is cooled to 0°C, and methane sulfonyl chloride is added. After stirring at room temperature overnight, the product is purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as antifungal or antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11F2N3O

Molecular Weight

251.23 g/mol

IUPAC Name

1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m0/s1

InChI Key

QANJLSHZDUOBBP-MYIOLCAUSA-N

Isomeric SMILES

CC1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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